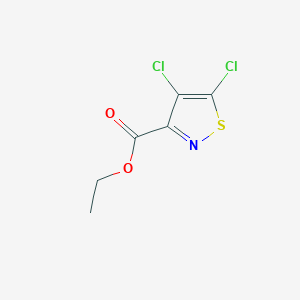
Ethyl 4,5-dichloro-3-isothiazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dichloro-3-isothiazolecarboxylate (EDCIT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDCIT is a heterocyclic compound that contains both chlorine and isothiazole groups. It is synthesized through a multi-step process that involves the reaction of different chemical intermediates. EDCIT has been extensively studied for its biological and chemical properties, and it has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dichloro-3-isothiazolecarboxylate is not fully understood. However, studies have suggested that it exerts its biological effects by inducing oxidative stress and disrupting cellular signaling pathways. This compound has been shown to increase the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In animal studies, this compound has been shown to have anti-inflammatory effects and reduce the severity of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4,5-dichloro-3-isothiazolecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has potent biological properties. This compound is also stable under various conditions and can be stored for long periods without significant degradation. However, this compound also has some limitations. It is toxic to some organisms, and caution must be taken when handling it. This compound also has limited water solubility, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4,5-dichloro-3-isothiazolecarboxylate. One potential area of research is the development of new pesticides based on this compound. The fungicidal and bactericidal properties of this compound make it a promising candidate for the development of new pesticides that are more environmentally friendly than traditional pesticides. Another area of research is the development of new anti-cancer agents based on this compound. The ability of this compound to induce apoptosis in cancer cells makes it a promising candidate for the development of new anti-cancer drugs. Finally, the use of this compound as a building block for the synthesis of new materials and polymers is an area of research that has significant potential for the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of Ethyl 4,5-dichloro-3-isothiazolecarboxylate involves a multi-step process that starts with the reaction of ethyl chloroacetate with sodium methoxide to form ethyl 2-chloroacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(4,5-dichloro-1,3-thiazol-2-yl)hydrazinecarboxylate. The final step involves the reaction of this intermediate with acetic anhydride to form this compound.
Applications De Recherche Scientifique
Ethyl 4,5-dichloro-3-isothiazolecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have potent fungicidal and bactericidal properties. It has been used as a pesticide to control various plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been studied for its potential as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Propriétés
IUPAC Name |
ethyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXSUYUKRJYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,3-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2876204.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2876206.png)

![1-(Tert-butyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2876209.png)
![N-[2-[4-[3-(Dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2876210.png)
![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)

![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)
![3-Methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2876215.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)

